molecular formula C14H24N2O3 B6253044 tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 2138164-04-0

tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B6253044
CAS RN: 2138164-04-0
M. Wt: 268.4
InChI Key:
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Description

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (TB1MD8C) is a novel compound that has recently been developed for use in scientific research. TB1MD8C is a member of the diazaspirodecane family of compounds, which are characterized by their spirocyclic structure. TB1MD8C is a highly versatile compound that has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies.

Scientific Research Applications

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been used to study the role of the diazaspirodecane family of compounds in enzyme-catalyzed reactions, as well as the mechanism of action of certain drugs. tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has also been used to study the effects of various drugs on the body, as well as the biochemical and physiological effects of certain drugs.

Mechanism of Action

The mechanism of action of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is not fully understood, but it is believed to be related to its spirocyclic structure. It is believed that the spirocyclic structure of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate allows it to interact with certain enzymes and receptors in the body, which in turn can lead to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which can lead to an increase in the bioavailability of certain drugs. It has also been shown to have an effect on the metabolism of certain drugs, as well as the absorption and distribution of certain drugs in the body.

Advantages and Limitations for Lab Experiments

The use of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in laboratory experiments has a number of advantages and limitations. One of the main advantages is that tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a highly versatile compound that can be used in a variety of scientific research applications. Additionally, tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is relatively easy to synthesize and is relatively stable, making it suitable for use in laboratory experiments. However, there are some limitations to the use of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in laboratory experiments, such as the fact that it is not very soluble in water, which can make it difficult to use in certain experiments.

Future Directions

The use of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in scientific research is still in its infancy, and there are a number of potential future directions that could be explored. One of the main future directions would be to further explore the mechanism of action of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate and its potential applications in biochemistry and pharmacology. Additionally, further research could be conducted to explore the potential therapeutic applications of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate, as well as its potential toxicity and side effects. Another potential future direction would be to explore the potential of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a tool for drug delivery, as well as its potential use in drug discovery. Finally, further research could be conducted to explore the potential of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate as a tool for drug development and for the development of new drugs.

Synthesis Methods

Tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate was first synthesized in a two-step process. The first step involves the reaction of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylic acid (tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateA) with a base, such as sodium hydroxide, to form the sodium salt of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateA. The second step involves the reaction of the sodium salt of tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylateA with a carbon nucleophile, such as ethyl bromide, to form the desired tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves the reaction of tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate with methylamine in the presence of a reducing agent.", "Starting Materials": [ "tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate", "methylamine", "reducing agent" ], "Reaction": [ "Add methylamine to a solution of tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate in a suitable solvent.", "Add a reducing agent to the reaction mixture.", "Heat the reaction mixture to a suitable temperature and stir for a suitable time.", "Cool the reaction mixture and extract the product with a suitable solvent.", "Purify the product by recrystallization or chromatography." ] }

CAS RN

2138164-04-0

Product Name

tert-butyl 1-methyl-4-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Molecular Formula

C14H24N2O3

Molecular Weight

268.4

Purity

95

Origin of Product

United States

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